The synthesis of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, are critical for optimizing yields and minimizing by-products .
The molecular structure of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one features:
The compound's structural representation can be denoted by its SMILES notation: O=C1N=C(N)C=CN1[C@@H]2O[C@H](CO)[C@@H](O)[C@H]2OCCOC .
The compound can undergo various chemical reactions typical of nucleoside analogs:
These reactions are crucial for modifying the compound's properties for specific applications in drug development .
The mechanism of action of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one primarily involves its incorporation into nucleic acids during replication processes. As a nucleoside analog:
The physical properties of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one include:
Chemical properties include:
The primary applications of 4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one include:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at combating viral infections and cancer.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: